molecular formula C15H21ClN2O3 B2603085 2-Chloro-N-[4-(2,2-dimethylmorpholin-4-yl)-2-methoxyphenyl]acetamide CAS No. 2411237-49-3

2-Chloro-N-[4-(2,2-dimethylmorpholin-4-yl)-2-methoxyphenyl]acetamide

Cat. No. B2603085
CAS RN: 2411237-49-3
M. Wt: 312.79
InChI Key: DPGORPBNCPBQMA-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(2,2-dimethylmorpholin-4-yl)-2-methoxyphenyl]acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was initially discovered in the 1990s as a compound with antitumor activity in preclinical models. Since then, numerous studies have been conducted to investigate its mechanism of action and its potential as a cancer treatment.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-[4-(2,2-dimethylmorpholin-4-yl)-2-methoxyphenyl]acetamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. This compound has been shown to activate the production of cytokines, which are signaling molecules that play a key role in the immune response. This activation of the immune system may help to enhance the body's ability to fight cancer.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce tumor cell death through a process known as apoptosis. This compound has also been shown to inhibit the growth of new blood vessels, which can help to starve tumors of the nutrients they need to grow.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Chloro-N-[4-(2,2-dimethylmorpholin-4-yl)-2-methoxyphenyl]acetamide is its potent antitumor activity. In preclinical studies, this compound has been shown to be effective against a variety of cancer types, making it a promising candidate for further development as a cancer treatment. However, there are also limitations to its use in lab experiments. This compound has been shown to have a narrow therapeutic window, meaning that it can be toxic at doses that are only slightly higher than the effective dose. This can make it difficult to determine the optimal dose for treatment.

Future Directions

There are several future directions for research on 2-Chloro-N-[4-(2,2-dimethylmorpholin-4-yl)-2-methoxyphenyl]acetamide. One area of interest is the development of combination therapies that include this compound. This compound has been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy, and further research is needed to determine the optimal combination of treatments.
Another area of interest is the development of new formulations of this compound that may improve its efficacy and reduce its toxicity. For example, the development of nanoparticle formulations of this compound may help to improve its delivery to tumors and reduce its toxicity to healthy cells.
Conclusion
This compound is a promising candidate for further development as a cancer treatment. Its potent antitumor activity and ability to enhance the activity of other cancer treatments make it a promising candidate for combination therapies. However, further research is needed to determine the optimal dose and formulation of this compound for use in cancer treatment.

Synthesis Methods

2-Chloro-N-[4-(2,2-dimethylmorpholin-4-yl)-2-methoxyphenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 2,2-dimethyl-4-morpholinylphenol with chloroacetyl chloride, followed by reaction with 4-methoxyphenylboronic acid. The resulting compound is then treated with hydrochloric acid to yield this compound.

Scientific Research Applications

2-Chloro-N-[4-(2,2-dimethylmorpholin-4-yl)-2-methoxyphenyl]acetamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to have potent antitumor activity against a variety of cancer types, including lung, breast, and colon cancer. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-chloro-N-[4-(2,2-dimethylmorpholin-4-yl)-2-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-15(2)10-18(6-7-21-15)11-4-5-12(13(8-11)20-3)17-14(19)9-16/h4-5,8H,6-7,9-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGORPBNCPBQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C2=CC(=C(C=C2)NC(=O)CCl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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